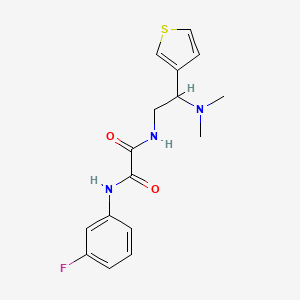

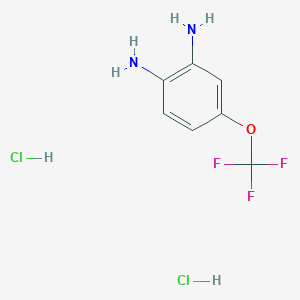

![molecular formula C9H8N2OS B2545919 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine CAS No. 2168366-39-8](/img/structure/B2545919.png)

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been used in the synthesis of new compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of thienopyrimidines involves various methods. For instance, a series of new tetrahydro1benzothieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer have been synthesized by click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For example, they can react with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate to form new compounds .

科学的研究の応用

Organic Electronics and Semiconductors

Thieno[3,2-d]pyrimidine derivatives have garnered significant interest in organic electronics. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have synthesized and studied various thieno[3,2-d]pyrimidine-based materials to enhance charge transport, stability, and efficiency in these electronic devices .

Medicinal Chemistry and Drug Development

Thieno[3,2-d]pyrimidines exhibit promising pharmacological properties. Some derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen, a 2-substituted thiophene-based compound, serves as a nonsteroidal anti-inflammatory drug. Articaine, another derivative, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Corrosion Inhibition

Thiophene derivatives, including thieno[3,2-d]pyrimidines, find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors .

Anticancer Activity

Recent studies have explored thiazolopyrimidine derivatives, closely related to thieno[3,2-d]pyrimidines, for their anticancer potential. These compounds exhibited excellent activity against human cancer cell lines and induced apoptosis by inhibiting CDK enzymes .

Second Harmonic Generation (SHG) Materials

Certain pyridine-based chalcone derivatives, containing thieno[3,2-d]pyrimidine moieties, have shown enhanced SHG efficiency. These materials are relevant for nonlinear optical applications .

Antimicrobial Properties

Among synthesized thieno[3,2-d]pyrimidine derivatives, some exhibit inhibitory effects against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus. Compound 12, in particular, demonstrated strong antimicrobial activity .

Synthetic Applications and Versatility

The enaminone derivatives of thieno[3,2-d]pyrimidine serve as versatile synthons. Researchers have used them in the design of novel pharmaceutical therapies and explored their applications in N-heterocycles and naturally occurring alkaloids .

将来の方向性

Thienopyrimidines, including “4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine”, hold promise for future research due to their various biological activities and potential therapeutic applications . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for use in drug development.

特性

IUPAC Name |

4-prop-2-enoxythieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-4-12-9-8-7(3-5-13-8)10-6-11-9/h2-3,5-6H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMWBLNDASRBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2545847.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)